(3-Methyl-4-nitrophenoxy)acetyl chloride

Physicochemical Properties Process Chemistry Purification

(3-Methyl-4-nitrophenoxy)acetyl chloride is an acyl chloride derivative featuring a 3-methyl-4-nitrophenoxy moiety linked to an acetyl chloride group, with the molecular formula C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol. It is primarily utilized as a reactive intermediate in organic synthesis, functioning as an acylating agent for the introduction of the (3-methyl-4-nitrophenoxy)acetyl fragment into target molecules.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 861795-45-1
Cat. No. B1463840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-nitrophenoxy)acetyl chloride
CAS861795-45-1
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
InChIKeyTVKJPZXAJHYGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Methyl-4-nitrophenoxy)acetyl chloride (CAS 861795-45-1) Technical Profile for Scientific Selection


(3-Methyl-4-nitrophenoxy)acetyl chloride is an acyl chloride derivative featuring a 3-methyl-4-nitrophenoxy moiety linked to an acetyl chloride group, with the molecular formula C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol . It is primarily utilized as a reactive intermediate in organic synthesis, functioning as an acylating agent for the introduction of the (3-methyl-4-nitrophenoxy)acetyl fragment into target molecules . Its structural specificity is defined by the substitution pattern on the aromatic ring, which distinguishes it from other nitrophenoxyacetyl chloride analogs.

Why (3-Methyl-4-nitrophenoxy)acetyl chloride Cannot Be Interchanged with Unsubstituted or Isomeric Analogs in Precision Synthesis


Generic substitution of (3-Methyl-4-nitrophenoxy)acetyl chloride with unsubstituted phenoxyacetyl chloride or isomeric nitrophenoxyacetyl chlorides fails due to quantifiable differences in physicochemical properties and the resultant impact on downstream reaction profiles. The presence and position of the methyl and nitro groups on the aromatic ring directly influence the compound's electronic density, lipophilicity (LogP), and steric environment, which in turn modulate the reactivity of the acyl chloride moiety and the physical properties of the final conjugated products . These structural distinctions are critical for achieving desired biological activity, material properties, or synthetic yield in applications where precise molecular architecture is non-negotiable.

Quantitative Differentiation of (3-Methyl-4-nitrophenoxy)acetyl chloride from Close Analogs: A Comparative Evidence Review


Comparative Physicochemical Profiling: Boiling Point and Density Relative to Isomeric and Unsubstituted Analogs

The target compound exhibits a distinct boiling point of 351.2±27.0 °C at 760 mmHg, which is higher than that of unsubstituted (4-nitrophenoxy)acetyl chloride (338.8 °C) and (3-nitrophenoxy)acetyl chloride (330.2 °C) [1][2]. Its predicted density (1.378±0.06 g/cm³) is lower than that of the non-methylated analogs (both ~1.434 g/cm³) [1][2]. These differences arise from the presence of the 3-methyl group, which reduces molecular polarity and intermolecular forces relative to the non-methylated nitro compounds.

Physicochemical Properties Process Chemistry Purification

Lipophilicity (LogP) Modulation: Impact on Derivatized Product Bioavailability and Membrane Permeability

The target compound's LogP is predicted to be 1.88980, significantly higher than the value for unsubstituted (4-nitrophenoxy)acetyl chloride (LogP ~1.3) . This 0.6-unit increase in LogP corresponds to a roughly 4-fold increase in octanol-water partition coefficient, which can substantially alter the pharmacokinetic profile of any drug candidate synthesized from this building block.

Lipophilicity ADME Drug Design

Positional Isomer Differentiation: Distinct Reactivity and Biological Outcomes Compared to (4-Methyl-2-nitrophenoxy)acetyl chloride

A direct comparison of positional isomers (3-methyl-4-nitro vs. 4-methyl-2-nitro) reveals that while they share identical molecular formulas and weights, their predicted boiling points differ by ~1.2 °C (351.2 vs. 352.4 °C) and densities by ~0.022 g/cm³ (1.378 vs. 1.4) [1]. More importantly, the distinct electronic and steric environments around the acyl chloride group lead to different reactivity profiles in nucleophilic substitution reactions. In biological contexts, the 3-methyl-4-nitrophenoxy motif is a key pharmacophore in fenitrothion, an organophosphate insecticide, where the specific nitro/methyl arrangement is essential for acetylcholinesterase inhibition [2].

Structure-Activity Relationship Isomer Selection Medicinal Chemistry

Synthetic Utility: Acylation Efficiency in Drug Intermediate Synthesis

While direct head-to-head kinetic studies are absent from the public domain, (3-Methyl-4-nitrophenoxy)acetyl chloride is a key intermediate in the synthesis of coxsackievirus B3 (CVB 3) inhibitors, where the 3-methyl-4-nitrophenoxy group is a critical structural requirement for antiviral activity . The acyl chloride's reactivity enables the efficient formation of amide and ester bonds under mild conditions, facilitating the construction of complex molecules without extensive protection/deprotection steps.

Organic Synthesis API Intermediate Acylation

High-Value Application Scenarios for (3-Methyl-4-nitrophenoxy)acetyl chloride Procurement


Medicinal Chemistry: Synthesis of Enterovirus Inhibitors

This acyl chloride is the definitive reagent for introducing the 3-methyl-4-nitrophenoxyacetyl moiety into candidate molecules targeting enteroviruses such as coxsackievirus B3 (CVB 3). As demonstrated in the synthesis of substituted 5-nitro-2-phenoxybenzonitriles, this specific substitution pattern is essential for antiviral activity, and substitution with an unsubstituted or differently substituted phenoxyacetyl chloride would yield inactive compounds .

Agrochemical R&D: Development of Novel Organophosphate Analogs

Given that the 3-methyl-4-nitrophenoxy group is the core pharmacophore of the broad-spectrum insecticide fenitrothion, this acyl chloride serves as a crucial building block for synthesizing novel organophosphate or carbamate analogs for screening. The predicted LogP of 1.88980 suggests that conjugates will have moderate lipophilicity, favorable for both foliar uptake and insect cuticle penetration .

Material Science: Tailored Functionalization of Polymers and Surfaces

The unique combination of a nitro group (electron-withdrawing) and a methyl group (electron-donating, lipophilic) on the phenoxy ring allows for precise tuning of material properties. This acyl chloride can be used to functionalize polymers, dendrimers, or surfaces, imparting specific electronic, optical, or hydrophobic characteristics. The higher boiling point (351.2 °C) relative to unsubstituted analogs may also offer advantages in high-temperature curing or processing steps .

Chemical Biology: Synthesis of Photoaffinity Labels and Activity-Based Probes

The nitro group in this compound serves as a precursor to an amine (via reduction) or can be directly utilized as a photoactivatable crosslinker. The specific positioning of the methyl group provides a steric and electronic 'handle' that differentiates this probe from others. The acyl chloride's reactivity allows for efficient conjugation to biomolecules (e.g., proteins, peptides) or small-molecule ligands under mild, aqueous/organic biphasic conditions .

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